2-(3,5-Dichlorophenyl)pyrrole
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Overview
Description
2-(3,5-Dichlorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. The presence of the 3,5-dichlorophenyl group attached to the pyrrole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dichlorophenylboronic acid is coupled with a pyrrole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or alkylated pyrrole derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenyl)pyrimidine: Shares a similar structure but contains a pyrimidine ring instead of a pyrrole ring.
2-(3,5-Dichlorophenyl)indole: Contains an indole ring, which is a fused ring system with different electronic properties.
Uniqueness
2-(3,5-Dichlorophenyl)pyrrole is unique due to its specific electronic and steric properties imparted by the dichlorophenyl group. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for various applications .
Properties
Molecular Formula |
C10H7Cl2N |
---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H |
InChI Key |
BOCDENRIHCMSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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